2-[(3-Aminopropyl)methylamino]ethanol 2-[(3-Aminopropyl)methylamino]ethanol
Brand Name: Vulcanchem
CAS No.: 41999-70-6
VCID: VC1860255
InChI: InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
SMILES: CN(CCCN)CCO
Molecular Formula: C6H16N2O
Molecular Weight: 132.2 g/mol

2-[(3-Aminopropyl)methylamino]ethanol

CAS No.: 41999-70-6

Cat. No.: VC1860255

Molecular Formula: C6H16N2O

Molecular Weight: 132.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Aminopropyl)methylamino]ethanol - 41999-70-6

Specification

CAS No. 41999-70-6
Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
IUPAC Name 2-[3-aminopropyl(methyl)amino]ethanol
Standard InChI InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
Standard InChI Key UOQYWMZLTNEIFI-UHFFFAOYSA-N
SMILES CN(CCCN)CCO
Canonical SMILES CN(CCCN)CCO

Introduction

Physical and Chemical Properties

2-[(3-Aminopropyl)methylamino]ethanol exhibits a range of physical and chemical properties that have been documented in chemical databases. These properties are crucial for understanding its behavior in various applications and experimental conditions.

Basic Physical Properties

The fundamental physical properties of 2-[(3-aminopropyl)methylamino]ethanol are summarized in the following table:

PropertyValueConditions
Molecular FormulaC₆H₁₆N₂O-
Molecular Weight132.20/132.21 g/mol-
Physical StateLiquidRoom temperature
Boiling Point229°CStandard pressure
Boiling Point121°C0.2 Torr
Density0.9793 g/cm³25°C
Vapor Pressure2 Pa25°C
Refractive Index1.4781-
Flash Point92°C-

These physical properties indicate that 2-[(3-aminopropyl)methylamino]ethanol is a relatively high-boiling liquid with moderate density . The low vapor pressure suggests relatively low volatility at room temperature, which impacts its handling and storage requirements. The high boiling point is characteristic of compounds with hydrogen bonding capabilities, reflecting the presence of both amine and hydroxyl groups in its structure.

Chemical Properties

The chemical properties of 2-[(3-aminopropyl)methylamino]ethanol are primarily determined by its functional groups:

PropertyValueNotes
pKa14.76±0.10Predicted value
LogP-1.23Measured at 21°C

The predicted pKa value of 14.76±0.10 indicates that the compound is basic in nature, which is consistent with the presence of amine groups . The negative LogP value (-1.23 at 21°C) suggests that the compound is hydrophilic and has good water solubility, a property that is advantageous for certain applications in aqueous systems.

The presence of both primary and tertiary amine groups, along with a hydroxyl group, allows 2-[(3-aminopropyl)methylamino]ethanol to participate in a variety of chemical reactions. The primary amine can undergo typical reactions such as nucleophilic substitution, while the tertiary amine can function as a base or nucleophile. The hydroxyl group can participate in esterification reactions and can be oxidized to an aldehyde or carboxylic acid.

Structure and Identification

Structural Features

2-[(3-Aminopropyl)methylamino]ethanol has a distinctive molecular structure that contributes to its chemical behavior. The compound features a linear carbon backbone with nitrogen atoms at positions that create both primary and tertiary amine functionalities. The hydroxyl group is positioned at the end of a two-carbon chain attached to the tertiary nitrogen.

The structural formula can be represented as follows:
H₂N-CH₂-CH₂-CH₂-N(CH₃)-CH₂-CH₂-OH

This arrangement of atoms gives the molecule unique properties and reactivity patterns that distinguish it from other similar aminoalcohols.

Chemical Identifiers

Various chemical identifiers have been assigned to 2-[(3-aminopropyl)methylamino]ethanol to facilitate its identification in chemical databases and literature:

Identifier TypeValue
CAS Registry Number41999-70-6
European Community (EC) Number255-615-9
InChIInChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
InChIKeyUOQYWMZLTNEIFI-UHFFFAOYSA-N
Canonical SMILESOCCN(C)CCCN
UNII7WGI8H9L4O
DSSTox Substance IDDTXSID1074913

Scientific Applications

2-[(3-Aminopropyl)methylamino]ethanol has several applications in scientific research and industrial processes. Its multifunctional nature makes it particularly useful in various chemical transformations and as a building block for more complex molecules.

Chemical Synthesis

In chemical synthesis, 2-[(3-aminopropyl)methylamino]ethanol serves as a valuable intermediate due to its bifunctional nature. The presence of both amine and hydroxyl groups allows it to react selectively with various electrophiles and nucleophiles, making it useful in the synthesis of more complex organic compounds .

The primary amine group can undergo reactions such as:

  • Reductive amination with aldehydes and ketones

  • Amide formation with acyl chlorides or anhydrides

  • Schiff base formation with aldehydes

The hydroxyl group can participate in reactions including:

  • Esterification with acid chlorides or anhydrides

  • Etherification via Williamson ether synthesis

  • Oxidation to aldehydes or carboxylic acids

Material Science Applications

One notable application of 2-[(3-aminopropyl)methylamino]ethanol is in the preparation of amine-functionalized mesoporous silica. This type of material has a high surface area with uniformly arranged pores, making it valuable for catalysis, adsorption, and separation processes. The preparation typically involves a modified co-condensation method using copolymer templates under acidic conditions .

The functional groups in 2-[(3-aminopropyl)methylamino]ethanol allow it to be anchored onto silica surfaces, creating materials with tailored surface properties. These functionalized materials can then be used in various applications such as:

  • Heterogeneous catalysis

  • Controlled drug delivery systems

  • Separation media for chromatography

  • Adsorbents for environmental remediation

Biochemical Relevance

While the direct biochemical roles of 2-[(3-aminopropyl)methylamino]ethanol require further investigation, some research suggests it may be involved in certain biochemical pathways. The compound's structural similarity to components involved in choline metabolism raises interesting questions about its potential biological activities and interactions with biochemical systems .

Research Findings

Studies on Material Functionalization

Research has demonstrated that 2-[(3-aminopropyl)methylamino]ethanol can be effectively used to functionalize mesoporous silica materials. A comparative study of SBA-15 materials (a type of mesoporous silica) with different amino-functional groups showed that the specific structural features of 2-[(3-aminopropyl)methylamino]ethanol influenced the properties of the resulting materials .

The research findings indicate that:

  • The incorporation of 2-[(3-aminopropyl)methylamino]ethanol into silica frameworks affects the pore structure and surface properties

  • The functionalized materials show unique catalytic activities compared to materials modified with other amino-functional groups

  • The presence of both primary and tertiary amine groups in the compound contributes to its effectiveness in certain catalytic applications

These findings highlight the potential of 2-[(3-aminopropyl)methylamino]ethanol in the development of advanced functional materials with tailored properties for specific applications.

Synthetic Methodology Development

Recent research has focused on developing efficient synthetic routes to prepare 2-[(3-aminopropyl)methylamino]ethanol and its derivatives. These methodologies are important for ensuring the availability of high-purity material for various applications.

Common synthetic approaches include:

  • Selective alkylation of primary amines

  • Reductive amination of appropriate carbonyl compounds

  • Reduction of corresponding amides or nitriles

These synthetic pathways have been optimized to achieve high yields and purities, making the compound more accessible for research and industrial applications .

Comparison with Similar Compounds

2-[(3-Aminopropyl)methylamino]ethanol belongs to a family of aminoalcohols and diamines with similar structural features. Comparing it with related compounds provides insights into structure-property relationships and helps in understanding its unique characteristics.

Structural Analogues

Several structural analogues of 2-[(3-aminopropyl)methylamino]ethanol exist, each with subtle variations in their molecular architecture:

CompoundStructural DifferenceCAS Number
2-[(3-Aminopropyl)amino]ethanolLacks the methyl group on the nitrogen atomNot provided in search results
N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamineIdentical (synonym)41999-70-6
2-(Methylamino)ethanolLacks the propyl amine groupNot provided in search results

These structural variations lead to differences in physical properties, reactivity patterns, and applications. For example, the absence of the methyl group in 2-[(3-aminopropyl)amino]ethanol results in a secondary amine instead of a tertiary amine, which affects its basicity, nucleophilicity, and hydrogen-bonding capabilities.

Functional Distinctions

The unique combination of functional groups in 2-[(3-aminopropyl)methylamino]ethanol distinguishes it from other related compounds. The presence of both primary and tertiary amine groups, along with a hydroxyl group, creates a balanced profile of reactivity and solubility that is valuable for certain applications.

Compared to simpler aminoalcohols or diamines, 2-[(3-aminopropyl)methylamino]ethanol offers:

  • More diverse reactivity options due to the presence of multiple functional groups

  • Enhanced water solubility due to the hydroxyl group

  • Varied coordination capabilities with metals due to the nitrogen and oxygen atoms

  • Selective reactivity at different sites in the molecule

These distinctions make 2-[(3-aminopropyl)methylamino]ethanol particularly useful in applications requiring multifunctional organic molecules.

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